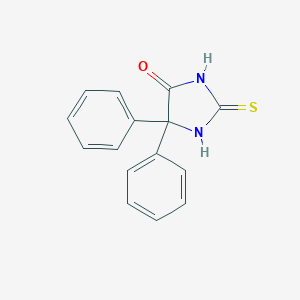

5,5-Diphenyl-2-thiohydantoin

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPNECWKZZEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066677 | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21083-47-6 | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21083-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diphenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIPHENYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its antiproliferative effects.

Chemical Identity and Structure

This compound, a sulfur analog of the well-known anticonvulsant drug phenytoin, is characterized by a five-membered hydantoin (B18101) ring with two phenyl substituents at the C5 position and a thiocarbonyl group at the C2 position.

IUPAC Name: 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one[1]

Synonyms: DPTH, Diphenylthiohydantoin, 5,5-Diphenylthiohydantoin, 5,5-Diphenyl-2-thioxo-4-imidazolidinone, Thiophenytoin[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂OS | [2] |

| Molecular Weight | 268.33 g/mol | [2] |

| CAS Number | 21083-47-6 | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 237-239 °C | [3] |

| pKa (predicted) | 7.52 ± 0.50 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| C=S bond length | 1.648 (2) Å |

Synthesis

The primary method for the synthesis of this compound is the Biltz synthesis, which involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution.[4] The reaction yield can be influenced by the choice of catalyst and solvent.

Experimental Protocol: Alkaline Condensation of Benzil and Thiourea

Materials:

-

Benzil

-

Thiourea

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) (95% or absolute)

-

Hydrochloric acid (HCl) for acidification

-

Water

Procedure:

-

A mixture of benzil (1 equivalent) and thiourea (2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

An alkaline solution (e.g., ethanolic KOH or NaOH) is added to the flask.

-

The mixture is refluxed for a specified period (typically 1-5 hours).

-

After reflux, the reaction mixture is cooled.

-

The cooled solution is diluted with water.

-

The mixture is then acidified with dilute hydrochloric acid to a pH of 6-7 to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Yields: Yields for this reaction have been reported in the range of 67% to 85%, depending on the specific alkaline conditions and solvent used.[4]

Biological and Pharmacological Properties

While structurally related to the anticonvulsant phenytoin, this compound exhibits distinct biological activities, most notably antiproliferative and anti-angiogenic effects. It is also known to be an inducer of microsomal drug-metabolizing enzymes.

Antiproliferative and Anti-angiogenic Activity

This compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in a dose- and time-dependent manner, with effective concentrations ranging from 12.5 to 50 µM.[5] This activity suggests potential for the development of anti-angiogenic therapies.

The antiproliferative effect of DPTH is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[6] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7] The increased levels of p21 lead to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities.[6][7] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the cell's progression from the G1 to the S phase of the cell cycle.

[³H]Thymidine Incorporation Assay for DNA Synthesis:

-

HUVECs are seeded in 24-well plates and cultured to sub-confluence.

-

Cells are serum-starved for 24 hours to synchronize them in the G0/G1 phase.

-

Cells are then treated with various concentrations of DPTH or vehicle control in the presence of serum for a specified time (e.g., 24 hours).

-

[³H]Thymidine (1 µCi/mL) is added to each well for the final few hours of incubation.

-

The medium is removed, and cells are washed with cold phosphate-buffered saline (PBS).

-

DNA is precipitated with cold 5% trichloroacetic acid (TCA).

-

The precipitate is washed with ethanol and then solubilized in NaOH.

-

The amount of incorporated [³H]thymidine is quantified by liquid scintillation counting.

Flow Cytometry for Cell Cycle Analysis:

-

HUVECs are treated with DPTH or vehicle control for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis for Protein Expression:

-

HUVECs are treated with DPTH or vehicle control.

-

Total cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p21, CDK2, CDK4, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Kinase Assay for CDK2 and CDK4 Activity:

-

HUVECs are treated with DPTH or vehicle control.

-

Cell lysates are prepared, and CDK2 or CDK4 is immunoprecipitated using specific antibodies.

-

The immunoprecipitates are incubated with a kinase reaction buffer containing a specific substrate (e.g., histone H1 for CDK2, GST-Rb for CDK4) and [γ-³²P]ATP.

-

The reaction is stopped, and the reaction products are separated by SDS-PAGE.

-

The phosphorylated substrate is visualized by autoradiography, and the band intensity is quantified.

Anticonvulsant Activity

Enzyme Induction

This compound has been identified as an inducer of microsomal drug-metabolizing enzymes. This property indicates that it can increase the expression and activity of cytochrome P450 (CYP) enzymes, which could have implications for drug-drug interactions if co-administered with other therapeutic agents metabolized by these enzymes.

Cell Culture:

-

Primary human hepatocytes or immortalized cell lines like HepaRG are commonly used.

-

Cells are seeded in appropriate culture plates and allowed to attach and form a monolayer.

Treatment:

-

Cells are treated with various concentrations of the test compound (DPTH), a vehicle control (e.g., DMSO), and known positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2).

-

The treatment period is typically 48-72 hours.

Endpoint Measurement:

-

mRNA Analysis (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of specific CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified by quantitative real-time PCR.

-

Enzyme Activity Assay: Cells are incubated with a cocktail of specific CYP substrate probes. The formation of the corresponding metabolites is measured by LC-MS/MS. The rate of metabolite formation is indicative of the enzyme activity.

Summary and Future Directions

This compound is a readily synthesizable compound with a well-defined chemical structure and distinct biological properties. Its most prominent activity is the inhibition of endothelial cell proliferation through a p21-mediated cell cycle arrest mechanism, making it a molecule of interest for anti-angiogenic research. In contrast, its anticonvulsant activity appears to be limited. Its capacity to induce drug-metabolizing enzymes warrants consideration in any potential therapeutic development.

Future research could focus on:

-

Synthesizing and evaluating derivatives of DPTH to enhance its antiproliferative potency and selectivity.

-

In vivo studies to validate the anti-angiogenic and potential anti-cancer effects of DPTH.

-

A more detailed investigation into the specific cytochrome P450 isozymes induced by DPTH and the potential for drug-drug interactions.

-

Further exploration of its structure-activity relationship to understand the lack of significant anticonvulsant activity compared to phenytoin.

This technical guide provides a solid foundation for researchers and professionals working with or interested in the chemical and biological profile of this compound.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p21: structure and functions associated with cyclin-CDK binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Synthesis and Characterization of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound with significant interest in medicinal chemistry due to its biological activities. The document details experimental protocols for its synthesis, presents key characterization data in a structured format, and illustrates the synthetic workflow and a known biological signaling pathway using diagrams.

Introduction

This compound, an analog of the antiepileptic drug phenytoin, has garnered attention for its potential therapeutic applications, notably as an anti-proliferative agent.[1][2][3] Its structure, featuring a thiohydantoin core with two phenyl substituents at the C-5 position, is a key determinant of its biological function.[3][4] This guide focuses on the prevalent synthetic route to DPTH via the condensation of benzil (B1666583) with thiourea (B124793) and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Biltz synthesis, which involves the condensation of benzil with thiourea in an alkaline medium. Variations of this method have been explored to optimize reaction yields by modifying catalysts, solvents, and reaction conditions.[5]

The synthesis proceeds through a base-catalyzed condensation reaction, followed by an intramolecular rearrangement analogous to the benzilic acid rearrangement.[6]

Diagram of the general reaction scheme will be provided in the visualization section.

Two detailed experimental protocols are provided below, based on established literature.

Protocol 1: Synthesis in Aqueous Medium [5]

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a condenser, add 50 mL of water.

-

Addition of Reagents: To the flask, add 50 mmol of benzil, 80 mmol of thiourea, and 60 mmol of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 2 hours with continuous stirring.

-

Cooling and Dilution: After 2 hours, stop heating and continue stirring until the reaction mixture cools to 50-60 °C. Add 50 mL of water.

-

Acidification: Slowly add 10% (w/v) hydrochloric acid dropwise until the pH of the solution reaches 6-7.

-

Isolation of Crude Product: Cool the mixture to room temperature. Collect the precipitate by suction filtration, wash with water, and dry to obtain the crude this compound.

-

Recrystallization: Recrystallize the crude product from ethanol (B145695) to obtain the pure white product.

Protocol 2: Synthesis in Ethanol with Mixed Catalyst

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place a mixture of benzil (0.025 mol) and thiourea (0.05 mol).

-

Addition of Solvent and Catalyst: Add 75 mL of absolute ethanol and a catalytic mixture of 5 mL of aniline (B41778) and 2 mL of concentrated sulfuric acid (97%).

-

Reaction: Stir the mixture for a specified duration (typically 1 hour) under reflux.

-

Work-up: After the reaction is complete, cool the mixture and isolate the product through filtration and subsequent purification steps as described in the source literature.

Characterization Data

The structural elucidation and purity of the synthesized this compound are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂OS | |

| Molecular Weight | 268.33 g/mol | [7] |

| Melting Point | 232 ± 1 °C | |

| 234-237 °C | [5] | |

| 237-239 °C | ||

| Appearance | White crystalline solid | [5] |

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 12.2 | singlet | 1H | H-N3 | DMSO-d₆ | |

| 11.4 | singlet | 1H | H-N1 | DMSO-d₆ | |

| 7.0-7.9 | multiplet | 10H | H-Ar | DMSO-d₆ |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 181.25 | C=S | DMSO-d₆ | |

| 175.14 | C=O | DMSO-d₆ | |

| 138.31 | C1' (ipso-carbon of phenyl rings) | DMSO-d₆ | |

| 129.59 | C3' | DMSO-d₆ | |

| 128.75 | C2' | DMSO-d₆ | |

| 126.53 | C4' | DMSO-d₆ | |

| 72.90 | C5 (quaternary carbon) | DMSO-d₆ |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks/Signals | Reference |

| IR (KBr) | Characterized | [5] |

| Mass Spectrometry | Characterized | [5] |

Mandatory Visualizations

The following diagram illustrates the key steps involved in the synthesis of this compound as described in Protocol 1.

Caption: A flowchart illustrating the synthesis of this compound.

This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by arresting the cell cycle at the G0/G1 phase. This effect is mediated through the upregulation of the p21 protein, which in turn inhibits the activity of cyclin-dependent kinases (CDK) 2 and 4.[1]

Caption: The inhibitory signaling pathway of DPTH on HUVEC proliferation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and compiled characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The visualization of the synthetic workflow and the biological signaling pathway offers a clear and concise understanding of the key processes associated with this compound. Further research into the derivatives of DPTH and their biological activities is a promising area for future drug discovery and development.[1]

References

- 1. Structure and anti-proliferation function of this compound (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferation effect of this compound (DPTH) in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 21083-47-6 | Benchchem [benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. CN101863836B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C15H12N2OS | CID 854150 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,5-Diphenyl-2-thiohydantoin: A Technical Overview of its Synthesis and Biological Activity

IUPAC Name: 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one

CAS Number: 21083-47-6

This technical guide provides an in-depth overview of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and its notable anti-proliferative and potential anti-angiogenic effects, targeting an audience of researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of thiohydantoin, characterized by the presence of two phenyl groups at the 5-position of the imidazolidine (B613845) ring. Its chemical structure confers specific biological activities that have been the subject of scientific investigation. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂OS | [1][2] |

| Molecular Weight | 268.33 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 237-239 °C | [1] |

| Synonyms | DPTH, Diphenylthiohydantoin, 5,5-Diphenyl-2-thioxo-4-imidazolidinone | [1][3][4] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution, a variation of the Biltz synthesis. Several protocols have been developed to optimize this reaction, focusing on different catalysts, solvents, and reaction conditions to improve yield and purity.

Experimental Protocol: Alkaline-Mediated Condensation

This protocol is adapted from methodologies described in the scientific literature, which report high yields.[4]

Materials:

-

Benzil

-

Thiourea

-

Sodium Hydroxide (B78521) (or other alkaline solutions like potassium hydroxide)

-

Ethanol (B145695) (absolute or 95%) or Water

-

Hydrochloric Acid (10% solution for acidification)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (e.g., 50 mmol) and thiourea (e.g., 80 mmol).[4]

-

Add the chosen solvent, such as water (50 mL) or absolute ethanol (75 mL).[4]

-

Introduce the alkaline catalyst, for example, sodium hydroxide (e.g., 60 mmol).[4]

-

Heat the mixture to reflux and maintain for a period of 2 hours with continuous stirring.[4]

-

After the reflux period, cease heating and allow the reaction mixture to cool to approximately 50-60 °C while continuing to stir.[4]

-

Dilute the reaction mixture by adding an equal volume of water (e.g., 50 mL).[4]

-

Slowly add 10% hydrochloric acid dropwise to neutralize the solution until a pH of 6-7 is achieved. This will precipitate the crude product.[4]

-

Cool the mixture to room temperature to ensure complete precipitation.

-

Collect the white precipitate by suction filtration and wash the solid with water.

-

Dry the crude product. For further purification, recrystallization from ethanol can be performed to yield pure, white crystals of this compound.[4]

Yields for this type of synthesis have been reported to be as high as 85-100% for the crude product.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an anti-proliferative agent in human vascular endothelial cells.[2][5] This activity suggests potential applications in therapeutic areas where angiogenesis (the formation of new blood vessels) is a key pathological process, such as in cancer.

Anti-proliferative Effects on Endothelial Cells

Studies on human umbilical vein endothelial cells (HUVEC) have shown that DPTH inhibits DNA synthesis and reduces cell number in a dose- and time-dependent manner.[2][5] The effective concentration range for these effects was observed to be between 12.5 and 50 µM.[2][5] Importantly, at these concentrations, DPTH was not found to be cytotoxic.[2]

Mechanism of Action: Cell Cycle Arrest

The anti-proliferative effect of DPTH is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[2] The underlying molecular mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][5] The increased levels of p21 protein lead to the formation of inhibitory complexes with cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[2][5] This, in turn, inhibits the kinase activities of CDK2 and CDK4, which are crucial for the G1 to S phase transition, ultimately halting cell cycle progression.[2][5] Interestingly, the levels of other cell cycle regulatory proteins such as p27, p53, various cyclins (A, D1, D3, E), CDK2, and CDK4 were not significantly altered by DPTH treatment.[2]

Caption: Signaling pathway of DPTH-induced cell cycle arrest.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of standard cell and molecular biology techniques are employed.

[³H]Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Procedure Outline:

-

Culture HUVEC in appropriate growth medium.

-

Treat the cells with varying concentrations of DPTH (e.g., 12.5–50 µM) for a specified duration (e.g., 24-72 hours).[2]

-

During the final hours of treatment, pulse-label the cells with [³H]thymidine.

-

Harvest the cells and precipitate the DNA.

-

Measure the incorporated radioactivity using a scintillation counter to quantify the amount of newly synthesized DNA. A reduction in [³H]thymidine incorporation indicates an inhibition of DNA synthesis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Procedure Outline:

-

Treat HUVEC with DPTH as described above.

-

Harvest the cells and fix them, typically with cold ethanol.

-

Stain the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase is indicative of a G1 arrest.[2]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as p21.

Procedure Outline:

-

Prepare protein lysates from DPTH-treated and control HUVEC.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the target protein (e.g., anti-p21 antibody).[2]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and imaging system. The intensity of the resulting bands corresponds to the protein levels.

Kinase Assay for CDK2 and CDK4 Activity

This assay directly measures the enzymatic activity of CDK2 and CDK4.

Procedure Outline:

-

Immunoprecipitate CDK2 or CDK4 from protein lysates of DPTH-treated and control cells using specific antibodies.[2]

-

Incubate the immunoprecipitated kinases with a suitable substrate (e.g., histone H1 for CDK2) and radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography. A decrease in the phosphorylation of the substrate in samples from DPTH-treated cells indicates reduced kinase activity.[2]

Summary and Future Directions

This compound is a readily synthesizable compound with potent anti-proliferative effects on endothelial cells. Its mechanism of action, involving the induction of p21 and subsequent G0/G1 cell cycle arrest, makes it an interesting candidate for further investigation as a potential anti-angiogenic agent. Future research could focus on the synthesis and evaluation of DPTH derivatives to enhance potency and selectivity, as well as in vivo studies to validate its therapeutic potential in diseases characterized by pathological angiogenesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers pursuing these avenues of investigation.

References

- 1. Structure and anti-proliferation function of this compound (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferation effect of this compound (DPTH) in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. CN101863836B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. ovid.com [ovid.com]

An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in the scientific community for its diverse biological activities and potential therapeutic applications. As a sulfur analog of the well-known anticonvulsant drug phenytoin, DPTH has been a subject of investigation for its own pharmacological properties, which extend beyond neurology into areas such as cancer and angiogenesis research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological mechanism of action, particularly its anti-proliferative effects.

Physical and Chemical Properties

This compound is a white crystalline powder.[1] Its core structure consists of a five-membered imidazolidine (B613845) ring with two phenyl substituents at the C5 position, a carbonyl group at C4, and a thiocarbonyl group at C2.[2] This structure imparts specific chemical reactivity and biological activity to the molecule.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂N₂OS | [4] |

| Molecular Weight | 268.33 g/mol | |

| Melting Point | 232 - 239 °C | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 21083-47-6 | [4] |

| EC Number | 244-201-3 | |

| pKa (Predicted) | 7.52 ± 0.50 | [5] |

| Lipophilicity (ClogP) | 2.28 | |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 73.2 Ų | [5] |

| Crystal System | Data available, see CCDC 130297 | [4] |

| Density (crystal) | 1.351 g/cm³ | [2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Biltz synthesis, which involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline medium.[2] Various catalysts and solvent systems have been explored to optimize the reaction yield.

Experimental Protocol: Alkaline Condensation of Benzil and Thiourea

This protocol is adapted from methodologies described in the literature.[1]

Materials:

-

Benzil (1 equivalent)

-

Thiourea (1.6 - 2 equivalents)

-

Sodium hydroxide (B78521) or Potassium hydroxide (1.2 equivalents)

-

Ethanol (B145695) (95% or absolute) or Water

-

Hydrochloric acid (10% solution)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (e.g., 0.025 mol) in ethanol (e.g., 75 mL).

-

To this solution, add thiourea (e.g., 0.05 mol) and an alkaline solution such as sodium hydroxide (e.g., 60 mmol in 50 mL of water).[1]

-

Heat the reaction mixture to reflux and maintain it for a specified period, typically 2 hours, with continuous stirring.[1]

-

After the reflux period, stop heating and allow the reaction mixture to cool.[1]

-

Once cooled, dilute the mixture with water (e.g., 50 mL).[1]

-

Slowly acidify the solution by dropwise addition of 10% hydrochloric acid until the pH reaches 6-7.[1] A precipitate of the crude product will form.

-

Collect the crude this compound by suction filtration and wash the solid with water.[1]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure white crystalline product.[1]

-

Dry the purified product. Yields can range from 67% to over 90% depending on the specific catalysts and solvents used.[1]

Spectral Data

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectral Data of this compound

| Technique | Solvent | Key Signals (δ in ppm, J in Hz) / Peaks (cm⁻¹) | Reference(s) |

| ¹H NMR | DMSO-d₆ | 12.2 (s, 1H, N3-H), 11.4 (s, 1H, N1-H), 7.0-7.9 (m, 10H, Ar-H) | |

| ¹³C NMR | DMSO-d₆ | 181.25 (C=S), 175.14 (C=O), 138.31 (C1'), 129.59 (C3'), 128.75 (C2'), 126.53 (C4'), 72.90 (C5) | |

| IR | KBr/Nujol | Characteristic peaks for N-H, C=O, C=S, and aromatic C-H stretching and bending vibrations. | [6][7][8] |

| Mass Spec. | GC-MS | m/z 268 (M+), other fragments at 180, 104. | [4][9] |

Reactivity and Chemical Behavior

The this compound molecule possesses several reactive sites, including the two nitrogen atoms of the hydantoin (B18101) ring and the exocyclic sulfur atom. The N-H protons are acidic and can be deprotonated with a base. The sulfur atom is nucleophilic and can undergo alkylation reactions. For instance, reaction with 1,4-dibromobutane (B41627) can lead to the formation of bicyclic products.[10] The thiohydantoin ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities.[3][11]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative effects, particularly in human vascular endothelial cells (HUVECs).[12][13] This activity suggests its potential as an anti-angiogenic agent.[13]

The primary mechanism of its anti-proliferative action involves the upregulation of the cyclin-dependent kinase inhibitor p21.[13][14] This increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities.[13][14] The inhibition of these key cell cycle kinases results in the arrest of the cell cycle at the G0/G1 phase, thereby preventing cell proliferation.[13] Studies have shown that this effect is specific to certain cell types, as it was not observed in human fibroblasts at similar concentrations.[13]

Derivatives of DPTH have also been synthesized and evaluated for enhanced anti-angiogenic activity, indicating that the thiohydantoin scaffold is a promising starting point for the development of novel anti-cancer and anti-angiogenic therapies.[11][12][15]

Conclusion

This compound is a synthetically accessible compound with well-characterized physical and chemical properties. Its significant biological activity, particularly its ability to inhibit cell proliferation through the p21-CDK2/4 pathway, makes it a molecule of considerable interest for drug development, especially in the fields of oncology and angiogenesis. The versatility of the thiohydantoin core allows for the synthesis of a wide array of derivatives, offering a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of DPTH for researchers and scientists aiming to explore its potential further.

References

- 1. CN101863836B - Method for preparing this compound - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | C15H12N2OS | CID 854150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(21083-47-6) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound | 21083-47-6 [chemicalbook.com]

- 12. Structure and anti-proliferation function of this compound (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-proliferation effect of this compound (DPTH) in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. scbt.com [scbt.com]

Spectral data (NMR, IR, Mass Spec) of 5,5-Diphenyl-2-thiohydantoin

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of 5,5-Diphenyl-2-thiohydantoin. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and spectral analyses of the compound.

Data Presentation

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-H | ~10.4 - 11.4 | Singlet | 1H |

| N3-H | ~11.8 - 12.2 | Singlet | 1H |

| Aromatic-H | ~7.0 - 7.9 | Multiplet | 10H |

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C=S (C2) | 181.25 |

| C=O (C4) | 175.14 |

| C5 | 72.90 |

| C1' (Aromatic Quaternary) | 138.31 |

| C2'/C6' (Aromatic) | 128.75 |

| C3'/C5' (Aromatic) | 129.59 |

| C4' (Aromatic) | 126.53 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Key Observation |

| N-H Stretch | 3200-3400 | Broad absorption indicative of N-H bonds. |

| C=O Stretch | ~1700-1750 | Strong absorption characteristic of a carbonyl group. |

| C=S Stretch | ~1100-1300 | Presence confirms the thiohydantoin structure.[2] |

| Aromatic C-H Stretch | ~3000-3100 | Characteristic of aromatic protons. |

| Aromatic C=C Stretch | ~1400-1600 | Multiple bands indicating the phenyl rings. |

Mass Spectrometry (MS)

| Ion | m/z |

| [M]+ | 268 |

| Fragment | 180 |

| Fragment | 104 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectral characterization are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Biltz synthesis. A representative protocol is as follows:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, a mixture of benzil (B1666583) (0.025 mol) and thiourea (B124793) (0.05 mol) is placed.[1]

-

Solvent and Catalyst Addition : To the flask, 75 mL of absolute ethanol (B145695) and a suitable alkaline solution (e.g., aqueous KOH) are added.[1]

-

Reflux : The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 2 hours.

-

Work-up : After cooling, the reaction mixture is poured into cold water.

-

Acidification and Precipitation : The solution is then acidified with a concentrated acid, such as hydrochloric acid, which leads to the precipitation of the crude product.

-

Purification : The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like 95% ethanol to yield the purified this compound.[1]

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

-

Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : Electron Impact (EI) is a common ionization method where a high-energy electron beam is used to ionize the sample molecules, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

Biological Activity Screening of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diphenyl-2-thiohydantoin (DPTH), a sulfur analog of the anticonvulsant drug phenytoin (B1677684), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of DPTH, detailing its diverse pharmacological effects, including anti-proliferative, anticonvulsant, cytotoxic, and enzyme-inhibiting properties. This document outlines detailed experimental protocols for key assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as an in-depth resource for researchers in drug discovery and development.

Introduction

This compound (DPTH) is a heterocyclic compound characterized by a thiohydantoin ring substituted with two phenyl groups at the 5th position. Its structural similarity to phenytoin has prompted extensive investigation into its biological activities. Research has demonstrated that DPTH and its derivatives possess a range of pharmacological effects, making them promising candidates for further therapeutic development. This guide synthesizes the current knowledge on the biological screening of DPTH, offering a practical resource for scientists in the field.

Anti-proliferative Activity

DPTH has been shown to exhibit significant anti-proliferative effects in various cell lines, most notably in Human Umbilical Vein Endothelial Cells (HUVEC).[1] This activity is primarily attributed to its ability to induce cell cycle arrest.

Mechanism of Action: Cell Cycle Arrest

DPTH exerts its anti-proliferative effects by upregulating the cyclin-dependent kinase inhibitor p21.[1] This increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities, which are crucial for the G1 to S phase transition in the cell cycle. The inhibition of CDK2 and CDK4 ultimately results in cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]

Signaling Pathway:

References

In Silico Modeling of 5,5-Diphenyl-2-thiohydantoin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 5,5-Diphenyl-2-thiohydantoin (DPTH) and its derivatives. DPTH, a synthetic heterocyclic compound, has garnered significant interest for its diverse biological activities, including antiproliferative and potential anti-cancer properties. This document outlines the computational methodologies used to investigate its molecular interactions, summarizes key quantitative findings from various studies, and provides detailed experimental protocols for in silico analyses.

Introduction to this compound (DPTH)

This compound is a derivative of thiohydantoin, a five-membered heterocyclic ring containing nitrogen and sulfur. It is structurally related to phenytoin, a well-known anticonvulsant drug. Research has shown that DPTH and its analogs exhibit significant antiproliferative effects in various cell types, including human umbilical vein endothelial cells (HUVEC) and colon cancer cell lines.[1] The primary mechanism of action identified is the inhibition of DNA synthesis, leading to cell cycle arrest.[1]

Key Biological Target and Signaling Pathway

Experimental evidence strongly suggests that the antiproliferative effects of DPTH are mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[2] This protein plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The inhibition of these kinases prevents the cell from progressing from the G1 to the S phase, thereby halting cell proliferation.[2]

dot

Caption: DPTH upregulates p21, inhibiting CDK2/4 and halting cell cycle progression.

In Silico Modeling Workflow

The computational investigation of DPTH and its derivatives typically follows a multi-step workflow. This process begins with data acquisition and preparation, followed by molecular docking to predict binding modes, and often extended to molecular dynamics simulations to assess the stability of the interactions. Further analyses such as ADME (Absorption, Distribution, Metabolism, and Excretion) and QSAR (Quantitative Structure-Activity Relationship) studies are also crucial for evaluating the drug-like properties of these compounds.

dot

Caption: A typical workflow for the in silico analysis of small molecule inhibitors.

Data Presentation: In Silico Performance of Thiohydantoin Derivatives

While specific in silico binding data for this compound is not extensively available in the public domain, numerous studies have been conducted on its derivatives, providing valuable insights into the potential interactions of this chemical scaffold. The following tables summarize quantitative data from molecular docking and experimental assays of various thiohydantoin derivatives against relevant biological targets.

Table 1: Molecular Docking Scores of Thiohydantoin Derivatives against Cancer-Related Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | CDK2 | -9.6 | [3] |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | AKT1 | -10.4 | [3] |

| Piperazine linked thiohydantoin (L14) | Androgen Receptor | -11.1 | [4] |

| Piperazine linked thiohydantoin (L12) | Androgen Receptor | -10.5 | [4] |

| Piperazine linked thiohydantoin (L10) | Androgen Receptor | -10.2 | [4] |

| Piperazine linked thiohydantoin (L9) | Androgen Receptor | -9.8 | [4] |

Table 2: Experimental Inhibitory Concentrations (IC50) of Thiohydantoin Derivatives

| Compound/Derivative | Cell Line/Target | IC50 Value | Reference |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 (Liver Cancer) | 2.448 µM | [3] |

| Thiohydantoin Derivative 4a | MCF7 (Breast Cancer) | 2.53 µg/ml | [5] |

| Thiohydantoin Derivative 4a | PC3 (Prostate Cancer) | 3.25 µg/ml | [5] |

| Bis-thiohydantoin 4c | EGFR | 90 nM | [6] |

| Bis-thiohydantoin 4e | EGFR | 107 nM | [6] |

| Bis-thiohydantoin 4d | EGFR | 128 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments commonly employed in the study of this compound and its analogs.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of a ligand to a target protein.

Protocol using AutoDock Vina:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) from the Protein Data Bank.[7]

-

Remove water molecules, co-crystallized ligands, and any non-essential chains from the protein structure using software like Discovery Studio or UCSF Chimera.[7]

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of the ligand (e.g., DPTH or its derivative) and convert it to a 3D structure using software like ChemDraw or Avogadro.

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box encompassing the active site of the receptor. The coordinates of the active site can be determined from the position of the co-crystallized ligand or through literature review.

-

Set the dimensions of the grid box to be large enough to allow for translational and rotational sampling of the ligand.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.

-

The program will generate a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).

-

-

Analysis of Results:

-

Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and flexibility.

Protocol using GROMACS:

-

System Preparation:

-

Prepare the protein-ligand complex from the best-ranked docking pose.

-

Generate the topology and parameter files for the ligand using a tool like the CGenFF server or AmberTools.

-

Merge the protein and ligand topology files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges.

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[8]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.[9]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) with the position restraints removed.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the protein-ligand complex.

-

In Silico ADME Prediction

Objective: To predict the pharmacokinetic properties of a compound to assess its drug-likeness.

Protocol using Web-Based Tools (e.g., SwissADME, admetSAR):

-

Input Compound Structure:

-

Provide the 2D structure of the compound in a compatible format (e.g., SMILES string).

-

-

Parameter Calculation:

-

The web server will calculate a range of physicochemical and pharmacokinetic properties.

-

-

Key ADME Parameters to Analyze:

-

Absorption:

-

Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

-

Water Solubility (LogS): Affects absorption and formulation.

-

Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts the ability to cross into the central nervous system.

-

-

Distribution:

-

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

-

-

Excretion:

-

Properties related to renal clearance.

-

-

Toxicity:

-

Predictions of mutagenicity, carcinogenicity, and other toxic effects.

-

-

-

Drug-Likeness Evaluation:

-

Assess compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

-

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

General Protocol:

-

Data Set Preparation:

-

Descriptor Calculation:

-

For each compound, calculate a variety of molecular descriptors that encode its structural, physicochemical, and electronic properties (e.g., topological, constitutional, quantum-chemical descriptors).

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., correlation coefficient R², predictive R²).

-

-

Interpretation and Application:

-

Interpret the QSAR model to understand which molecular properties are important for biological activity.

-

Use the model to predict the activity of new, unsynthesized compounds.

-

Conclusion

The in silico modeling of this compound and its derivatives provides a powerful approach to understanding their mechanism of action and for the rational design of new, more potent therapeutic agents. While direct computational data on DPTH is limited, the wealth of information on its derivatives targeting key pathways in cell proliferation, such as the p21/CDK axis, and other important drug targets like the androgen receptor, underscores the therapeutic potential of the thiohydantoin scaffold. The methodologies outlined in this guide offer a robust framework for researchers to further explore the interactions of these compounds and to accelerate the drug discovery and development process.

References

- 1. This compound | 21083-47-6 | Benchchem [benchchem.com]

- 2. Structure and anti-proliferation function of this compound (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DMF-DMA catalyzed Synthesis, molecular docking, in-vitro, in-silico design, and binding free energy studies of novel thiohydantoin derivatives as antioxidant and antiproliferative agents targeting EGFR tyrosine kinase and aromatase cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]

The Discovery and History of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

Introduction

5,5-Diphenyl-2-thiohydantoin, a sulfur analog of the well-known anticonvulsant drug phenytoin, is a heterocyclic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines key synthetic methodologies, presents quantitative data in a structured format, and explores its known mechanisms of action through detailed signaling pathway diagrams.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of hydantoin-based anticonvulsants. The parent compound, 5,5-diphenylhydantoin (phenytoin), was first synthesized in 1908 by the German chemist Heinrich Biltz.[1] Biltz's pioneering work involved the condensation of benzil (B1666583) with urea (B33335) in an alkaline solution, a reaction that would become known as the Biltz hydantoin (B18101) synthesis.[1]

The synthesis of the thio-analog, this compound, follows the same fundamental principle, substituting urea with its sulfur-containing counterpart, thiourea (B124793). While the exact date of its first synthesis is not as prominently documented as that of phenytoin, the Biltz synthesis was quickly adapted for the preparation of a variety of hydantoin and thiohydantoin derivatives.[2][3] Early investigations into thiohydantoin derivatives explored their potential as therapeutic agents, including for the treatment of epilepsy.[4]

Synthesis of this compound

The primary method for synthesizing this compound is the Biltz reaction, which involves the condensation of benzil with thiourea in the presence of a base. This reaction proceeds through a benzilic acid-type rearrangement. Over the years, various modifications to the original Biltz synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Classical Biltz Synthesis

The traditional approach involves refluxing benzil and thiourea with a strong base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol.

Microwave-Assisted Synthesis

More recent advancements include the use of microwave irradiation to accelerate the reaction. This method significantly reduces the reaction time from hours to minutes and often leads to higher yields.[3]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has also been employed to promote the synthesis of this compound. This technique offers an efficient and rapid alternative to conventional heating.

Below is a logical workflow for the general synthesis of this compound.

Quantitative Data

This section summarizes the key quantitative data for this compound, including its physical and chemical properties, as well as reported yields from various synthetic protocols.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂N₂OS | |

| Molecular Weight | 268.33 g/mol | |

| Melting Point | 237-239 °C | |

| Appearance | White to off-white crystalline powder | |

| Lipophilicity (ClogP) | 2.28 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 |

Table 2: Selected Synthetic Yields

| Synthesis Method | Base | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Conventional Heating | KOH | Ethanol | 4 hours | 70-80 | |

| Microwave-Assisted | KOH | DMSO/H₂O | 30 minutes | 92 | [3] |

| Ultrasound-Assisted | KOH | DMSO/H₂O | 30 minutes | 85-95 |

Experimental Protocols

Detailed Protocol for Microwave-Assisted Synthesis[3]

-

Reactant Preparation: In a suitable reaction vessel, combine benzil (1.0 mmol), thiourea (1.5 mmol), and potassium hydroxide (2.0 mmol).

-

Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 4:1 v/v, 5 mL).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into ice-cold water (50 mL).

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate is formed.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Mechanism of Action and Signaling Pathways

The biological activities of this compound are still under investigation, but preliminary studies suggest at least two potential mechanisms of action: anticonvulsant effects and anti-proliferative activity in endothelial cells.

Putative Anticonvulsant Mechanism

Due to its structural similarity to phenytoin, a known voltage-gated sodium channel blocker, it is hypothesized that this compound may exert its anticonvulsant effects through a similar mechanism. However, some studies on thiohydantoin derivatives also suggest a potential role for the GABAergic system.[5] Specifically, activity in the pentylenetetrazole (PTZ) seizure model, which is sensitive to drugs that enhance GABAergic neurotransmission, has been observed for this compound.[5] This suggests a possible interaction with GABA-A receptors, leading to an enhanced inhibitory signal in the central nervous system.

Anti-proliferative Effect in Endothelial Cells

Studies have shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[6] Increased levels of p21 lead to the inhibition of cyclin-dependent kinases 2 and 4 (CDK2 and CDK4).[7][8] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK2 and CDK4, this compound effectively arrests the cell cycle, thereby preventing cell proliferation.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Heinrich Biltz, continues to be a subject of scientific inquiry. While its synthesis is well-established and has been optimized through modern techniques, its biological activities and mechanisms of action are still being elucidated. The potential for this molecule to act as both an anticonvulsant and an anti-proliferative agent highlights the importance of further research into its pharmacological profile. This guide provides a comprehensive foundation for researchers and professionals in the field of drug development to understand and explore the potential of this compound.

References

- 1. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Albutoin, a new thiohydantoin derivative for grand mal epilepsies. Comparison with diphenylhydantoin in a double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Contribution of p16INK4a and p21CIP1 pathways to induction of premature senescence of human endothelial cells: permissive role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5,5-Diphenyl-2-thiohydantoin: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5,5-Diphenyl-2-thiohydantoin, a heterocyclic compound with significant interest in medicinal chemistry and drug development. The synthesis is achieved through the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline medium, a method analogous to the Biltz synthesis of hydantoins. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow. This compound serves as a crucial intermediate for the synthesis of various bioactive molecules, including potential anti-cancer and anti-angiogenic agents.[1]

Introduction

This compound, also known as thiophenytoin, is a sulfur analog of the well-known anticonvulsant drug phenytoin.[2] The thiohydantoin ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the two phenyl groups at the C-5 position significantly influences its chemical and biological properties.[3] This compound is a valuable starting material for the synthesis of imidazole (B134444) derivatives and other complex heterocyclic structures with potential therapeutic applications.[1][4] The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation.

Reaction Principle

The synthesis of this compound is based on the condensation reaction between benzil and thiourea in the presence of a strong base.[5] The reaction proceeds via an initial condensation to form an intermediate which then undergoes an intramolecular cyclization to yield the final thiohydantoin product.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of this compound based on various reported protocols.

| Parameter | Value | Reference |

| Yield (Crude) | 68% - 100% | |

| Yield (Recrystallized) | 62% - 93% | [6] |

| Melting Point | 231 - 239 °C | [1][6] |

| Molecular Formula | C₁₅H₁₂N₂OS | [4] |

| Molecular Weight | 268.33 g/mol | [4][7] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (s, 1H, H-N3), 11.4 (s, 1H, H-N1), 7.0-7.9 (m, 10H, H-Ar) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 181.25 (C=S), 175.14 (C=O), 138.31 (C1'), 129.59 (C3'), 128.75 (C2'), 126.53 (C4'), 72.90 (C5) |

Experimental Protocol

This protocol is a generalized procedure based on established methods.[6]

Materials and Reagents:

-

Benzil

-

Thiourea

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95% or absolute) or Water

-

Hydrochloric Acid (HCl), 10% (w/v)

-

Distilled Water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

-

pH paper or pH meter

-

Melting point apparatus

-

NMR spectrometer (for characterization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (e.g., 50 mmol), thiourea (e.g., 80 mmol), and a base such as sodium hydroxide (e.g., 60 mmol).[6]

-

Solvent Addition: Add the chosen solvent, typically 50-75 mL of ethanol or water, to the flask.[6]

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for approximately 2 hours.[6]

-

Cooling and Dilution: After the reflux period, stop heating and allow the mixture to cool. While stirring, some protocols suggest adding an additional volume of water (e.g., 50 mL) once the temperature reaches 50-60 °C.[6]

-

Acidification: Slowly add 10% hydrochloric acid dropwise to the cooled reaction mixture until the pH of the solution is between 6 and 7. This will cause the product to precipitate out of the solution.[6]

-

Isolation of Crude Product: Cool the mixture to room temperature to ensure complete precipitation. Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.[6]

-

Drying: Dry the crude this compound product. A preliminary yield of the crude product can be determined at this stage.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure, white crystalline this compound.[6]

-

Final Drying and Characterization: Dry the purified crystals thoroughly and determine the final yield. Characterize the product by measuring its melting point and acquiring NMR spectra (¹H and ¹³C).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 21083-47-6 [chemicalbook.com]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. This compound | 21083-47-6 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101863836B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. This compound | C15H12N2OS | CID 854150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,5-Diphenyl-2-thiohydantoin in Anti-proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) is a derivative of phenytoin (B1677684) with demonstrated anti-proliferative properties. These application notes provide a comprehensive overview of its mechanism of action and protocols for its use in anti-proliferation assays, designed to assist researchers in evaluating its potential as an anti-cancer agent.

DPTH exerts its anti-proliferative effects by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which subsequently inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[1][2] This mechanism has been observed in human umbilical vein endothelial cells (HUVEC), suggesting a potential role for DPTH in inhibiting angiogenesis.[1][2]

Data Presentation

The anti-proliferative activity of this compound and its derivatives has been evaluated in various cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | Assay Type | Effective Concentration | IC50 | Reference |

| This compound (DPTH) | Human Umbilical Vein Endothelial Cells (HUVEC) | DNA Synthesis & Cell Count | 12.5-50 µM | Not Reported | [1] |

| This compound-N10 (DPTH-N10) | Human Colon Cancer (COLO-205) | Proliferation Assay | 0-30 µM | Not Reported | [3] |